Pan-Opioid Receptor Affinity: A Unique Non-Selective Binding Profile Compared to Naltrexone and Naloxone
Diprenorphine demonstrates a unique binding profile characterized by high affinity across all three opioid receptor subtypes (μ, κ, δ), unlike naltrexone which is μ-selective [1]. While naltrexone binds with highest affinity to the μ-opioid receptor, diprenorphine binds with equally high affinity to several subtypes [2]. In functional assays, diprenorphine acts as an antagonist at the μ-opioid receptor (MOP), unlike buprenorphine which acts as a low-efficacy agonist [3].
| Evidence Dimension | Opioid Receptor Subtype Binding Affinity (Kᵢ/Kd) |
|---|---|
| Target Compound Data | Kd = 0.2 nM (human brain homogenate); Ki ~1 nM (equal across μ, κ, δ subtypes) |
| Comparator Or Baseline | Naltrexone: μ-selective binding; Buprenorphine: Ki (μ) = 0.19 nM; Naloxone: Ki (μ) = 5.4 nM |
| Quantified Difference | Diprenorphine is non-selective (μ≈κ≈δ), whereas naltrexone is μ-selective. Diprenorphine is an antagonist at MOP, while buprenorphine is an agonist. Diprenorphine shows ~27-fold higher μ-affinity than naloxone (Kd 0.2 nM vs Ki 5.4 nM). |
| Conditions | Competitive displacement of [³H]Diprenorphine in human and rat brain membrane preparations; cloned human receptors expressed in CHO cells. |
Why This Matters
This non-selective, high-affinity profile is essential for applications requiring total opioid receptor labeling, such as quantitative autoradiography and PET imaging, where subtype-selective ligands would underestimate total receptor density.
- [1] Herman BH, Holtzman SG. Repeated administration of naltrexone and diprenorphine decreases food intake and body weight in squirrel monkeys. Life Sci. 1984;34(1):1-12. View Source
- [2] Jones AK, Luthra SK, Maziere B, Pike VW, Loc'h C, Crouzel C, Syrota A. Regional cerebral opioid receptor studies with [¹¹C]diprenorphine in normal volunteers. J Neurosci Methods. 1988;23(2):121-9. View Source
- [3] Drug Binding Poses Relate Structure with Efficacy in the μ Opioid Receptor. (n.d.). View Source
